molecular formula C7H7F2N B053877 4-(1,1-Difluoroethyl)pyridine CAS No. 114490-29-8

4-(1,1-Difluoroethyl)pyridine

Cat. No.: B053877
CAS No.: 114490-29-8
M. Wt: 143.13 g/mol
InChI Key: IEUYVLHLIXKLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)pyridine is a versatile fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its core structure combines an electron-deficient pyridine ring, which can act as a hydrogen bond acceptor and coordinate to metals, with a metabolically stable 1,1-difluoroethyl group. This moiety is a key isostere for ketones and other functional groups, often employed to modulate the physicochemical properties of lead compounds, such as enhancing metabolic stability, membrane permeability, and bioavailability. In drug discovery, this compound serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other small-molecule therapeutics where the difluoroethyl group can influence target binding and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-2-4-10-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUYVLHLIXKLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348743
Record name 4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114490-29-8
Record name 4-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Manufacturing of 4 1,1 Difluoroethyl Pyridine

Established Synthetic Routes

Established methods for synthesizing (1,1-difluoroethyl)arenes, which can be adapted for pyridine (B92270) derivatives, generally fall into two main strategies. rsc.org The first involves the transformation of a pre-existing functional group into a difluoroethyl moiety. rsc.org This can include the nucleophilic fluorination of ketones or their derivatives. rsc.org The second strategy is the direct introduction of the difluoroethyl group onto the aromatic ring. rsc.org

Key Starting Materials and Reagents

The choice of starting materials and reagents is critical for the successful synthesis of this compound.

Interactive Data Table: Common Starting Materials and Reagents

RoleExamplesReference
Pyridine Precursor 4-substituted pyridines (e.g., 4-acetylpyridine)Inferred
Fluorinating Agent Diethylaminosulfur trifluoride (DAST) acs.org
Difluoroethylating Reagent 1,1-Difluoroethyl chloride (CH₃CF₂Cl) rsc.org
Catalyst Nickel complexes (e.g., NiCl₂(PPh₃)₂) rsc.org
Ligand 2,2′-bipyridine, 4-(N,N-dimethylamino)pyridine (DMAP) rsc.orgnih.gov
Base Potassium carbonate (K₂CO₃) rsc.org
Solvent 1,2-dimethoxyethane (B42094) (DME), Acetonitrile (B52724) rsc.orgnih.gov

Reaction Mechanisms

One notable reaction mechanism is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride. rsc.org This process likely involves a Ni(I)/Ni(III) catalytic cycle. rsc.org The reaction is often promoted by the addition of pyridine derivatives as ligands. rsc.orgnih.gov

Purification and Characterization Techniques

Following synthesis, this compound must be purified and its identity confirmed. Common purification techniques include column chromatography. Characterization is typically performed using a suite of spectroscopic methods.

Interactive Data Table: Purification and Characterization

TechniquePurpose
Column Chromatography Separation of the desired product from unreacted starting materials and byproducts.
¹H, ¹³C, ¹⁹F NMR Structural elucidation and confirmation of purity.
Mass Spectrometry Determination of molecular weight and fragmentation patterns.
Elemental Analysis Confirmation of the empirical formula.

Applications of 4 1,1 Difluoroethyl Pyridine in Chemical Synthesis

Building Block in Agrochemical Research

Fluorinated compounds are of significant interest in agrochemical research due to their potential to enhance the efficacy of pesticides and herbicides. evitachem.com The unique properties imparted by the difluoroethyl group can lead to improved biological activity and metabolic stability in the resulting agrochemical products. evitachem.com

Intermediate in Pharmaceutical Research

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of new drug candidates. evitachem.com The incorporation of the this compound moiety can be a key step in creating molecules with improved therapeutic properties. The difluoroethyl group can act as a bioisostere for other functional groups, helping to fine-tune the pharmacological profile of a potential drug. rsc.org

Role in the Synthesis of Complex Molecules

The reactivity of the pyridine (B92270) ring and the presence of the difluoroethyl group allow for this compound to be incorporated into larger, more complex molecular architectures. It can serve as a scaffold upon which further chemical transformations can be performed to build intricate target molecules.

Chemical Reactivity and Derivatization of 4 1,1 Difluoroethyl Pyridine

Electrophilic and Nucleophilic Substitution at the Pyridine Ring

The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the difluoroethyl group will influence the regioselectivity of these reactions. The nitrogen atom in the pyridine ring can also be targeted for reactions such as N-oxidation.

Reactions Involving the Difluoroethyl Group

The difluoroethyl group is generally stable under many reaction conditions. However, the C-F bonds can potentially be activated under specific, often harsh, conditions. The adjacent methyl group could also be a site for further functionalization through radical reactions.

Synthesis of Analogs and Derivatives

This compound can be used as a starting material to synthesize a variety of analogs and derivatives. For example, further substitution on the pyridine ring can be achieved through various cross-coupling reactions. The synthesis of related compounds such as 2-chloro-4-(1,1-difluoroethyl)pyridine (B598921) and 2,6-dichloro-4-(1,1-difluoroethyl)pyridine has been reported, providing further building blocks for chemical synthesis. chemsrc.comsynquestlabs.com

Comparative Analysis with Other Fluorinated Pyridines

Comparison of Properties and Reactivity with Regioisomers

The position of the difluoroethyl group on the pyridine ring significantly impacts the compound's properties and reactivity. For example, a 2-(1,1-difluoroethyl)pyridine (B53221) isomer would exhibit different electronic and steric effects compared to the 4-substituted isomer, leading to altered reactivity in substitution reactions and different binding interactions in a biological context.

Comparison with Other Fluoroalkylated Pyridines

Comparing this compound with pyridines bearing other fluoroalkyl groups, such as trifluoromethyl or difluoromethyl groups, reveals a spectrum of properties. The trifluoromethyl group is more electron-withdrawing than the difluoroethyl group, which in turn is more electron-withdrawing than the difluoromethyl group. These differences in electronic character affect the basicity of the pyridine nitrogen and the reactivity of the aromatic ring. For instance, 3,5-difluoro-4-(difluoromethyl)pyridine (B2855371) is another fluorinated pyridine derivative used in research, and its properties would differ from this compound due to the presence of additional fluorine atoms on the ring and a different fluoroalkyl substituent. evitachem.com

Advantages in Specific Applications

The specific choice of a fluorinated pyridine building block often depends on the desired properties of the final target molecule. The 1,1-difluoroethyl group in this compound offers a unique balance of lipophilicity, metabolic stability, and electronic effects that may be particularly advantageous for certain drug discovery programs or agrochemical applications where a methoxy (B1213986) bioisostere with enhanced stability is desired. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,1-difluoroethyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : Palladium-catalyzed cross-coupling reactions are commonly employed. For example, a 0.20 mmol scale reaction using Pd catalysts under inert atmosphere achieved 48% yield for 2-acetyl-4-(1,1-difluoroethyl)pyridine after 48 hours with reagent replenishment at 24 hours . Optimization includes adjusting reaction time, catalyst loading, and temperature.
  • Key Data : Yields vary significantly with substituent position (e.g., 31% for C2 vs. 9% for C6 isomers under similar conditions) .

Q. How can purity and structural integrity of this compound derivatives be validated?

  • Methodology : Use a combination of NMR (¹H/¹³C), HPLC-MS, and X-ray crystallography. For example, regiochemical isomers (C2, C4, C6) were confirmed via NMR splitting patterns and crystallographic data in related pyridine derivatives .
  • Critical Step : Column chromatography (e.g., silica gel, hexane/EtOAc) is essential for isolating isomers, as seen in protocols for analogous compounds .

Q. What safety precautions are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. Emergency protocols for spills include neutralization with inert adsorbents and disposal as hazardous waste .
  • Storage : Store under argon at -20°C to prevent degradation, as recommended for thermally sensitive pyridine analogs .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl group influence the electronic properties and reactivity of pyridine derivatives?

  • Methodology : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing -CF₂CH₃ group reduces pyridine’s aromaticity, increasing susceptibility to electrophilic substitution at the 4-position .
  • Experimental Validation : IR and UV-Vis spectroscopy can track electronic effects, as demonstrated in studies on fluorinated pyridines .

Q. What strategies resolve regioselectivity challenges in synthesizing this compound isomers?

  • Approach : Steric and electronic directing groups (e.g., acetyl at C2) can bias substitution to the 4-position. For instance, acetylated precursors improved regioselectivity by 2.2:1 (C4:C6) in palladium-mediated reactions .
  • Data Interpretation : Compare HPLC retention times and NOE NMR correlations to distinguish isomers .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Experimental Design : Conduct accelerated stability studies in DMSO, MeOH, and DCM at 25°C and 40°C. Monitor decomposition via LC-MS over 7–14 days.
  • Evidence : Related fluoropyridines showed <5% degradation in DCM at 25°C after 14 days but >15% in polar solvents like DMSO .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

  • Methodology : High-resolution mass spectrometry (HRMS) and GC-MS with electron ionization can identify byproducts (e.g., dehalogenated or dimerized species). For quantification, use internal standards and calibration curves .

Contradictions and Troubleshooting

Q. Why do reported yields for this compound synthesis vary widely across studies?

  • Analysis : Discrepancies arise from differences in catalyst activity (e.g., Pd vs. Cu), solvent purity, and reaction scale. For example, Pd catalysts gave 48% yield at 0.20 mmol , but smaller scales (<0.1 mmol) may suffer from inefficiencies .
  • Recommendation : Replicate conditions precisely, and pre-dry solvents to mitigate moisture-sensitive side reactions .

Q. How can conflicting computational predictions about substituent effects be reconciled?

  • Resolution : Cross-validate DFT results with experimental Hammett parameters or kinetic isotope effects. For instance, computed electrophilic reactivities of fluoropyridines aligned with experimental nitration rates in .

Tables for Key Data

Parameter Value Source
Optimal Reaction Time48 h (with reagent replenishment)
Yield for C4 Isomer48%
Stability in DCM (25°C)>95% over 14 days
DFT-Computed ΔElectron Density at C4-0.12 e⁻

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(1,1-Difluoroethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.